1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole
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Overview
Description
1-(2-Methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is a benzimidazole derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 2-methoxyethyl group and a 4-methoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring. For instance, the reaction can be carried out in the presence of acetic acid or hydrochloric acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-Methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-1H-benzimidazole
- 1-(2-Methoxyethyl)-1H-benzimidazole
- 2-(4-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 1-(2-methoxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole is unique due to the presence of both the 2-methoxyethyl and 4-methoxyphenyl groups. This dual substitution pattern imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, potentially leading to enhanced biological activity and specificity.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-12-11-19-16-6-4-3-5-15(16)18-17(19)13-7-9-14(21-2)10-8-13/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBTHJIFVTTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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